2,3-Dichloro-6-fluorobenzenesulfonamide is an organic compound with the molecular formula . It belongs to the class of benzenesulfonamides, characterized by a sulfonamide group attached to a benzene ring. This compound is notable for its dual chlorine and fluorine substitutions, which impart unique chemical properties and reactivity, making it valuable in various scientific applications.
2,3-Dichloro-6-fluorobenzenesulfonamide is classified under:
The synthesis of 2,3-dichloro-6-fluorobenzenesulfonamide can be achieved through several methods:
The reaction generally involves:
The molecular structure of 2,3-dichloro-6-fluorobenzenesulfonamide features:
C1=CC(=C(C(=C1F)Cl)Cl)S(=O)(=O)N
.2,3-Dichloro-6-fluorobenzenesulfonamide can undergo several chemical reactions:
The mechanism of action for 2,3-dichloro-6-fluorobenzenesulfonamide primarily involves its interaction with biological targets:
Further studies on solubility and stability under different conditions are necessary for comprehensive understanding .
2,3-Dichloro-6-fluorobenzenesulfonamide has several significant applications:
CAS No.: 119757-73-2
CAS No.: 25811-35-2
CAS No.: 104332-28-7
CAS No.: 33984-05-3
CAS No.: 1404305-57-2
CAS No.: